1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
This compound features a piperazine core linked to two key moieties: a 5-chloro-2-methylphenyl group and a pyrazolo[1,5-a]pyrazine ring substituted with a 3-methoxyphenyl group. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., reductive amination or nucleophilic substitution) .
Properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O/c1-17-6-7-19(25)15-22(17)28-10-12-29(13-11-28)24-23-16-21(27-30(23)9-8-26-24)18-4-3-5-20(14-18)31-2/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXQQPQLDBPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the chlorinated phenyl group: This step may involve the use of chlorinated benzene derivatives and appropriate coupling reagents.
Methoxy group introduction: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Researchers use it to probe cellular pathways and mechanisms, helping to elucidate the roles of specific proteins and signaling molecules.
Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate specific enzymes, leading to downstream effects on metabolic or signaling pathways. The exact mechanism would depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
Substituent Effects on Piperazine
Aryl vs. Acyl/Sulfonyl Groups
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s 3-methoxyphenyl group balances lipophilicity and solubility, critical for oral bioavailability.
- Chlorine in the 5-chloro-2-methylphenyl moiety may enhance target binding but contribute to hepatotoxicity risks .
Biological Activity
1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of pyrazolo derivatives, which are known for their potential therapeutic applications in various fields, including oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.85 g/mol. Its structure includes a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN4 |
| Molecular Weight | 352.85 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cell proliferation and survival pathways. One notable mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction through activation of caspases and modulation of apoptotic pathways.
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. It exhibits potential as an anxiolytic agent by modulating neurotransmitter systems, particularly through interactions with serotonin receptors. This suggests that it may provide therapeutic benefits in treating anxiety disorders.
Case Studies
- Antitumor Activity : In a study evaluating the efficacy of various pyrazolo derivatives against human cancer cell lines, this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, demonstrating significant anticancer activity .
- Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of oxidative stress-induced neuronal damage. The compound was found to reduce cell death by up to 40% in neuronal cell cultures exposed to oxidative stressors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
